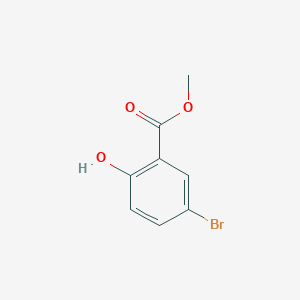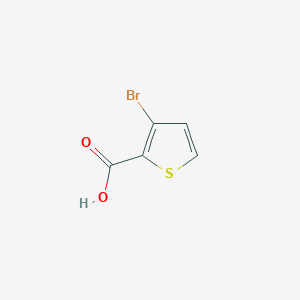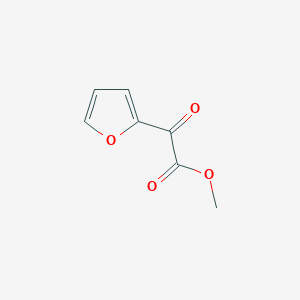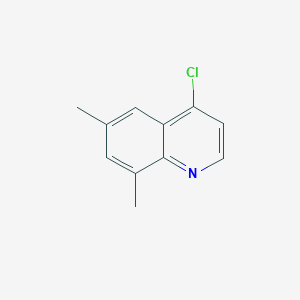
2-Bromo-4-methoxy-1-nitrobenzene
概述
描述
2-Bromo-4-methoxy-1-nitrobenzene: is an aromatic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-1-nitrobenzene typically involves a multi-step process starting from benzene. The key steps include:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Methoxylation: Bromobenzene undergoes methoxylation using methanol (CH₃OH) and a base such as sodium hydroxide (NaOH) to introduce the methoxy group, forming 4-bromoanisole.
Nitration: The final step involves nitration of 4-bromoanisole using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group, yielding this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions: 2-Bromo-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) and iron(III) bromide (FeBr₃).
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Major Products:
Reduction: 2-Amino-4-methoxy-1-nitrobenzene.
Nucleophilic Substitution: 2-Hydroxy-4-methoxy-1-nitrobenzene.
科学研究应用
2-Bromo-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 2-Bromo-4-methoxy-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing nitro and bromine groups makes the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions .
相似化合物的比较
- 2-Bromo-1-methoxy-4-nitrobenzene
- 4-Bromo-2-methoxy-1-nitrobenzene
- 2-Bromo-4-methoxy-1-nitrobenzene
Comparison: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it valuable for specific synthetic applications .
属性
IUPAC Name |
2-bromo-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKPDLZQIABTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514165 | |
| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98447-30-4 | |
| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)


![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)




![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
![ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride](/img/structure/B183182.png)




